molecular formula C₁₈H₃₂O₁₆ B014276 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose CAS No. 121123-33-9

3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose

Cat. No.: B014276
CAS No.: 121123-33-9
M. Wt: 504.4 g/mol
InChI Key: KJZMZIMBDAXZCX-UHFFFAOYSA-N
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Description

3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose is a glycoside compound frequently utilized in glycobiology research to investigate carbohydrate-protein interactions and enzymatic activities . This compound is a disaccharide derivative of mannose, which is a simple sugar or monosaccharide that is important in human metabolism, particularly in the glycosylation of certain proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose typically involves the glycosylation of mannose derivatives. One common method involves the use of glycosyl donors and acceptors under specific reaction conditions to form the glycosidic bond. For example, the synthesis can be achieved by reacting methyl 3,6-di-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside with appropriate catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as purification through chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to convert hydroxyl groups into carbonyl groups.

    Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction can revert these groups back to alcohols.

Scientific Research Applications

3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose involves its interaction with specific carbohydrate-binding proteins, such as lectins. These interactions can influence various biological processes, including cell adhesion, signaling, and immune responses. The compound’s structure allows it to mimic natural glycans, thereby modulating the activity of glycan-binding proteins and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose is unique due to its specific glycosidic linkages and the absence of additional functional groups, making it a valuable tool for studying pure carbohydrate interactions without interference from other moieties.

Properties

IUPAC Name

2-(hydroxymethyl)-6-[[3,5,6-trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-4-7(21)10(24)12(26)17(32-4)30-3-6-9(23)15(14(28)16(29)31-6)34-18-13(27)11(25)8(22)5(2-20)33-18/h4-29H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZMZIMBDAXZCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392999
Record name Hexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121123-33-9
Record name Hexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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